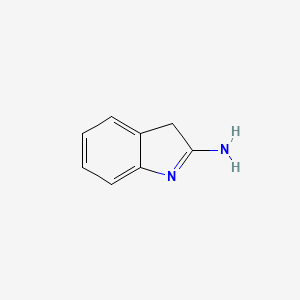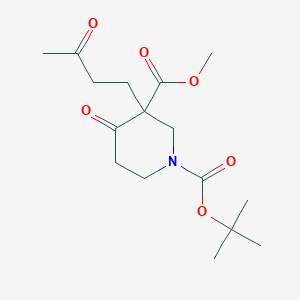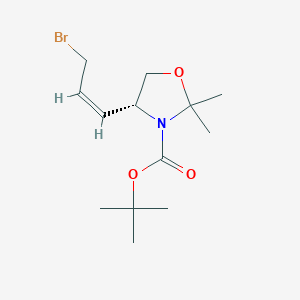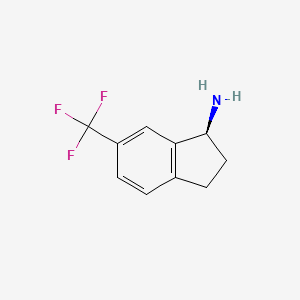
2-Fluoro-6,7-dihydroquinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a fluorinated quinolone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1
Step 1: : Synthesis of 2-fluoroaniline
Reagents: Aniline, fluorinating agent (e.g., Selectfluor)
Conditions: Room temperature, inert atmosphere
Step 2: : Formation of 2-fluoroacetanilide
Reagents: 2-fluoroaniline, acetic anhydride
Conditions: Mild heating
Step 3: : Cyclization to 2-Fluoro-6,7-dihydroquinolin-8(5H)-one
Reagents: Polyphosphoric acid (PPA)
Conditions: Elevated temperature
Route 2
Step 1: : Synthesis of 2-fluorobenzaldehyde
Reagents: Fluorobenzene, formylation reagent (e.g., dichloromethyl methyl ether)
Conditions: Lewis acid catalyst
Step 2: : Synthesis of this compound
Reagents: 2-fluorobenzaldehyde, amine, oxidizing agent (e.g., KMnO4)
Conditions: Reflux
Industrial Production Methods:
Industrial synthesis often involves scalable methods with optimized reaction conditions. High-pressure reactors and continuous flow systems can improve yields and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate to form quinolone derivatives.
Reduction: : Reduction with lithium aluminum hydride yields dihydroquinolines.
Substitution: : Nucleophilic substitution reactions with various nucleophiles lead to diversified quinolone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Amines, alkoxides, thiols
Major Products Formed:
Quinoline N-oxides from oxidation
Dihydroquinolines from reduction
Substituted quinolones from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of novel heterocyclic compounds
Building blocks for complex organic molecules
Biology:
Fluorescent probes for biological imaging
Potential precursor for drug molecules with anti-inflammatory and antibacterial properties
Medicine:
Investigated for anticancer activity
Precursor for designing enzyme inhibitors
Industry:
Intermediate for agrochemical production
Component in dye synthesis
Wirkmechanismus
2-Fluoro-6,7-dihydroquinolin-8(5H)-one exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism often involves the formation of covalent bonds with active site residues or interaction with nucleic acids, altering biological pathways.
Molecular Targets and Pathways:
Targets: : Enzymes like topoisomerases, kinases
Pathways: : Apoptotic pathways, DNA replication processes
Vergleich Mit ähnlichen Verbindungen
2-Fluoroquinoline
6,7-Dihydroquinolin-8(5H)-one
2-Fluoro-3,4-dihydroquinolin-8(1H)-one
2-Fluoro-6,7-dihydroquinolin-8(5H)-one's unique fluorine modification sets it apart in both reactivity and application, making it a compound of interest for ongoing research and industrial development.
Hope this gives you the detailed insight you wanted!
Eigenschaften
IUPAC Name |
2-fluoro-6,7-dihydro-5H-quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYZVNVOFVDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B7988831.png)









![[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988917.png)

